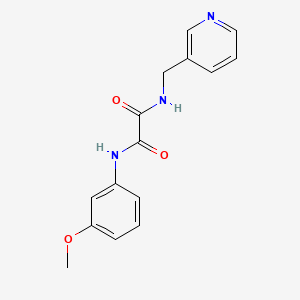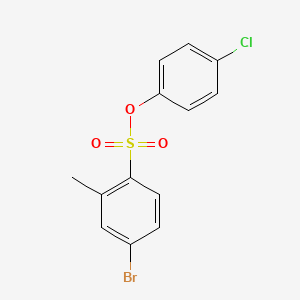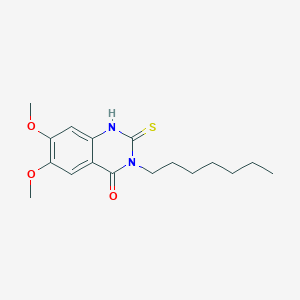![molecular formula C16H19Cl2NO4 B4837050 8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4837050.png)
8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane
Übersicht
Beschreibung
8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPA is a spirocyclic compound that contains a spirocyclic lactam, an oxazolidine, and a dichlorophenoxy moiety. The compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, but it is believed to act on various neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems. 8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has been found to enhance the activity of GABAergic neurons, which are known to inhibit the activity of other neurons in the brain. 8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has been found to have a range of biochemical and physiological effects. The compound has been found to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. 8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been found to have analgesic properties by inhibiting the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. 8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has been found to have anticonvulsant properties by enhancing the activity of GABAergic neurons, which are known to inhibit the activity of other neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has several advantages as a research tool, including its ability to selectively target specific neurotransmitter systems and its potential applications in the treatment of various diseases. However, the compound also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane, including further investigation into its mechanism of action, its potential applications in the treatment of various diseases, and the development of new synthetic methods for the compound. Additionally, further research is needed to fully understand the potential toxicity of 8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane and its potential side effects. Overall, 8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has significant potential as a research tool and as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
Wissenschaftliche Forschungsanwendungen
8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. The compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been found to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
2-(2,5-dichlorophenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO4/c1-11(23-14-10-12(17)2-3-13(14)18)15(20)19-6-4-16(5-7-19)21-8-9-22-16/h2-3,10-11H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIERPMWFPFOJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)OCCO2)OC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4836968.png)

![2-{4-[ethyl(methylsulfonyl)amino]phenoxy}-N-phenylacetamide](/img/structure/B4836978.png)
![6-({[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}amino)-2-methyl-2-heptanol](/img/structure/B4836985.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chlorophenyl methanesulfonate](/img/structure/B4836987.png)
![5,6-dimethyl-3-(3-pyridinylmethyl)-2-{[2-(trifluoromethyl)benzyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4836992.png)
![2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4837003.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4837009.png)
![N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B4837017.png)
![N-(2-methoxyethyl)-2-{[4-(1-methyl-1-phenylethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B4837023.png)


![3-[(ethylamino)sulfonyl]-4-methoxy-N-(4-methylphenyl)benzamide](/img/structure/B4837045.png)
![2-{[4-(pentanoylamino)benzoyl]amino}benzamide](/img/structure/B4837047.png)